molecular formula C25H27N3O4S B4652910 N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B4652910
M. Wt: 465.6 g/mol
InChI Key: MAJVDKXZMVLTAZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that includes benzyl, amino, oxoethyl, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 2-oxoethyl benzylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(ethylamino)acetamide
  • N-benzyl-2-(benzylamino)ethanaminium
  • 2-benzylaminoethanol

Uniqueness

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-20-12-14-23(15-13-20)33(31,32)28(18-24(29)26-16-21-8-4-2-5-9-21)19-25(30)27-17-22-10-6-3-7-11-22/h2-15H,16-19H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVDKXZMVLTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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